![molecular formula C16H14FN3O2S B2699148 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone CAS No. 1049446-09-4](/img/structure/B2699148.png)

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

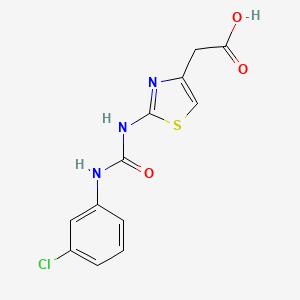

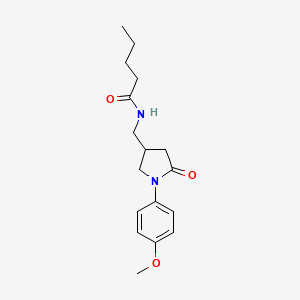

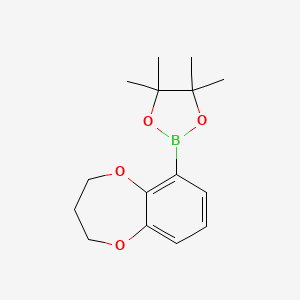

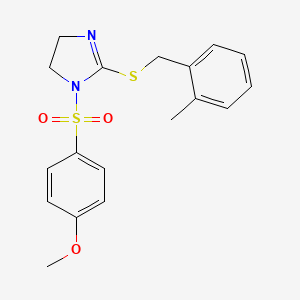

The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone” is a chemical compound with a unique structure that allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes. It has a molecular weight of 246.265 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated to 30 mL under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 70 °C. Its NMR (CDCl3, 300 MHz) δ is 7.37 (s, 5H), 5.52 (bs, 1H), 5.11 (s, 2H), 4.28 (t, 2H, J = 6.0 Hz), 3.52 (s, 2H), 2.98 (s, 3H); and its 13 C NMR (CDCl3, 75 MHz) δ is 156.4, 136.3, 128.5, 128.2, 128.1, 68.6, 66.9, 40.4, 37.3 .Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated the potential of related compounds in inhibiting the proliferation of various cancer cell lines. For instance, a study on the synthesis and antitumor activity of a similar compound showed distinct inhibition on the proliferation of A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) cancer cell lines (Tang & Fu, 2018). These findings suggest that derivatives of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone could exhibit similar antitumor properties.

Antimicrobial Activity

Another area of application is the development of antimicrobial agents. Studies have synthesized various derivatives that exhibited promising antimicrobial activities. For example, compounds synthesized for their potential antimycobacterial activity highlighted the versatility of the chemical structure in targeting bacterial infections (Sathe et al., 2011).

Herbicidal Activity

The chemical structure of this compound and its derivatives also finds application in the development of novel herbicides. Research into novel triazolinone derivatives, which share structural similarities, revealed compounds with significant herbicidal activities, suggesting potential for the development of new agrochemicals (Luo et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit antiproliferative activities against a variety of cancer cell lines .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes that inhibit the proliferation of cancer cells .

Biochemical Pathways

Based on its antiproliferative activity, it can be inferred that the compound may interfere with pathways involved in cell division and growth .

Result of Action

Based on its reported antiproliferative activity, it can be inferred that the compound may induce cell cycle arrest or apoptosis in cancer cells .

Propriétés

IUPAC Name |

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c17-12-3-1-11(2-4-12)13-9-20-14(10-23-16(20)18-13)15(21)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOCGCSHLPEXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)

![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)

![N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2699072.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2699074.png)

![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)

![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)

![4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2699080.png)

![4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2699084.png)

![2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4H-chromen-4-one](/img/structure/B2699086.png)